N-(3-acetylphenyl)-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a chlorine atom at position 9 and an acetamide group linked to a 3-acetylphenyl moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11(25)12-4-2-5-13(8-12)23-16(26)9-24-10-22-18-17-14(21)6-3-7-15(17)28-19(18)20(24)27/h2-8,10H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAAJNQQGUFKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of 369.8 g/mol. Its structure includes a benzothienopyrimidine core, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to N-(3-acetylphenyl)-2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit a range of biological activities, including:
- Anticancer Activity : Compounds within the benzothienopyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer .
- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells against oxidative stress and neurotoxicity associated with Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and reducing reactive oxygen species (ROS) formation .
Anticancer Activity
A study focusing on benzothienopyrimidine derivatives found that certain compounds could effectively inhibit the growth of resistant cancer cell lines. For example, lead compounds demonstrated significant cytotoxicity against chronic myeloid leukemia (CML) cells, with mechanisms involving both apoptosis and autophagy induction .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 10.30 | Apoptosis and autophagy induction |
| 6b | Pancreatic Cancer | 12.50 | Apoptosis induction |
| 6b | Chronic Myeloid Leukemia | 15.00 | Autophagy induction |
Neuroprotective Activity
In another study assessing neuroprotective properties, a compound structurally similar to N-(3-acetylphenyl)-2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide showed promising results in protecting SH-SY5Y neuronal cells from Aβ42-induced toxicity. The compound was able to significantly reduce neuronal loss at concentrations as low as 5 µM .
| Compound | Neuronal Cell Line | Aβ42 Concentration (µM) | Viability (%) |
|---|---|---|---|
| 3e | SH-SY5Y | 10 | 80 |
| Control | SH-SY5Y | 10 | 45 |
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to N-(3-acetylphenyl)-2-(9-chloro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit antiviral activities. The thienyl moiety in the compound is particularly noted for its potential against various viral infections. Studies have shown that derivatives of benzothieno compounds can inhibit viral replication, making them candidates for antiviral drug development .
Anticancer Activity
The compound has been investigated for its anticancer properties. Similar benzothieno derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .
Enzyme Inhibition
N-(3-acetylphenyl)-2-(9-chloro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition is a common strategy in drug design, particularly for targeting diseases where enzyme activity is dysregulated.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can lead to various derivatives with potentially enhanced biological activities. The ability to modify the structure allows researchers to optimize pharmacological profiles and selectivity towards specific biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent. Studies focusing on how modifications to the molecular structure affect biological activity can provide insights into designing more effective drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidin-4-one Derivatives ()
Compounds like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) share the benzothieno[3,2-d]pyrimidin-4-one core. Key differences include:
- Substituents : Methylsulfonamide or arylthio groups at position 2 vs. the acetamide group in the target compound.
Thieno[3,2-d]pyrimidin Acetamides ()
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Molecular Weight: 409.888 g/mol. Substituents: 2-Chloro-4-methylphenyl acetamide vs. 3-acetylphenyl in the target compound.
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Features a 4-chlorophenyl group and trifluoromethylphenyl acetamide, enhancing lipophilicity and metabolic stability compared to the target compound .
Acetamide-Linked Derivatives in Other Scaffolds
Quinazolinone Acetamides ()
- 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Activity: Inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ ~1.2 µM . Structural Contrast: Quinazolinone core instead of benzothienopyrimidine, altering electron distribution and binding affinity.
Thieno[2,3-d]pyrimidin Acetamides ()
- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide (9): Molecular Weight: 503 g/mol. Substituents: Thiophene and 4-chlorophenyl groups. Applications: Anti-breast cancer activity noted in vitro, though specific targets are uncharacterized .
Chlorine Substitution Effects
The 9-chloro substituent in the target compound may enhance:
- Electron-withdrawing effects , stabilizing the heterocyclic core.
- Bioavailability compared to non-halogenated analogs (e.g., ’s methylsulfonamide derivatives).
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for halogen displacement (e.g., replacing fluorine with pyridylmethoxy groups) .
- Condensation reactions using cyanoacetic acid or similar derivatives, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
- Optimization strategies :
- Temperature control (e.g., 0–5°C for nitrile intermediate formation) .
- Solvent selection (e.g., DMF or acetonitrile for polar intermediates) .
- Reaction monitoring via TLC or HPLC to ensure intermediate purity .
Yield improvements (up to 80%) are achieved through iterative solvent refinement and catalyst screening (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.82 ppm, acetamide NH at δ 10.10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 344.21) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 230°C) and thermal stability .
Q. What preliminary biological screening approaches assess its antimicrobial or anticancer potential?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Targeted screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Compare bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays) .
- Dosage adjustments : Use allometric scaling from animal models to account for clearance rate disparities .
- Metabolite identification : HPLC-MS/MS to detect active/inactive metabolites influencing in vivo results .
Q. What experimental strategies elucidate its mechanism of action at the molecular level?
Methodological Answer:
- Protein binding studies :
- Surface Plasmon Resonance (SPR) for real-time affinity measurements (e.g., KD values) .
- X-ray crystallography to resolve ligand-target co-structures .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway analysis : Western blotting for phosphorylation status of apoptosis/kinase markers (e.g., p53, Akt) .
Q. What methodologies study its pharmacokinetic profile and metabolic stability?
Methodological Answer:
- ADME assays :
- Absorption : Caco-2 cell monolayers for intestinal permeability .
- Metabolism : Cytochrome P450 inhibition assays (e.g., CYP3A4 isoform) .
- In vivo pharmacokinetics : Radiolabeled compound tracking in rodent models .
- Metabolite identification : High-resolution LC-QTOF-MS for structural elucidation .
Q. How should SAR studies optimize its therapeutic index?
Methodological Answer:
- Core modifications : Vary substituents on the benzothienopyrimidinone core (e.g., chloro to methoxy groups) .
- Bioisosteric replacement : Replace acetamide with sulfonamide groups to enhance solubility .
- Data-driven design : Use QSAR models correlating logP values with cytotoxicity .
- Toxicity profiling : Ames test for mutagenicity and hERG assays for cardiac safety .
Q. What advanced techniques assess stability under storage and physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring :
- HPLC-PDA for degradation product quantification .
- Mass spectrometry to identify hydrolysis/oxidation byproducts .
- Excipient compatibility : Co-formulation studies with common stabilizers (e.g., lactose, PVP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
